molecular formula C19H20ClFN2O3S B2545210 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide CAS No. 941904-76-3

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2545210
CAS RN: 941904-76-3
M. Wt: 410.89
InChI Key: YDPHLELMOLRHHI-UHFFFAOYSA-N
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Description

The compound "2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. The presence of a sulfonyl group attached to a piperidine ring and an acetamide moiety suggests that this compound could be of interest in medicinal chemistry, particularly due to the inclusion of chlorophenyl and fluorophenyl groups which are common in drug design for their pharmacokinetic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, derivatives have been prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another synthesis route involves the reaction of N-sulfonylimines with enones or ynones in the presence of chiral primary amine and o-fluorobenzoic acid to produce sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Vibrational spectroscopic techniques such as Raman and Fourier transform infrared spectroscopy have been used to characterize similar compounds, providing insights into the molecular structure and confirming stereo-electronic interactions that lead to stability . The presence of substituents like chlorine and fluorine atoms can influence the geometry of the molecule, as seen in related compounds where such substitutions lead to non-planar structures between aromatic rings .

Chemical Reactions Analysis

The reactivity of such compounds typically involves interactions with biological targets. For example, the synthesized piperidine derivatives have been evaluated for their antimicrobial activities, where the nature of substitutions on the aromatic rings influences the activity . The compound may also undergo similar biological interactions, which could be explored through in vitro or in vivo assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various computational and spectroscopic methods. For instance, the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of similar molecules have been explored using density functional theory . The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity have also been investigated for related compounds, which could be indicative of the properties of the compound .

Relevant Case Studies

Case studies involving the use of related piperidine derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens . Additionally, some derivatives have been evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with varying degrees of activity . These studies provide a basis for the potential biological applications of the compound "2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluorophenyl)acetamide" and suggest avenues for further research.

Scientific Research Applications

Antibacterial and Antifungal Applications

A study conducted by Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study reported that compound 8g, bearing a 2-methylphenyl group, showed significant inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, suggesting its potential as an effective antibacterial agent (Iqbal et al., 2017).

Enzyme Inhibitory and Potential Drug Applications

Another research explored the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide for their antibacterial and anti-enzymatic potential, demonstrating the versatility of these compounds in developing therapeutic agents with multiple biological activities (Nafeesa et al., 2017).

Anticancer Activity

Research by M. Ghorab et al. (2015) on novel sulfonamide derivatives, including those related to the core structure of interest, showed promising anticancer activity against breast and colon cancer cell lines. This study highlights the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Alzheimer’s Disease Treatment

A. Rehman et al. (2018) synthesized new N-substituted derivatives to evaluate as drug candidates for Alzheimer’s disease, showcasing the compound's utility in neurological disorder treatment (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPHLELMOLRHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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